Enhanced Electrophilic Reactivity of the Furan Ring in 7-Chlorofuro[2,3-c]pyridine-5-carboxylic Acid
The furan moiety in 7-Chlorofuro[2,3-c]pyridine-5-carboxylic acid exhibits enhanced electrophilic substitution reactivity compared to simple benzene analogs, a property critical for downstream derivatization. This is due to the electron-donating effect of the oxygen atom in the furan ring, which increases electron density and accelerates electrophilic attack . While quantitative rate constants are not reported for this specific compound, the class-level inference from furan chemistry indicates that electrophilic substitution occurs more readily than in benzene derivatives, offering a synthetic advantage for introducing additional functional groups onto the scaffold [1].
| Evidence Dimension | Electrophilic substitution reactivity |
|---|---|
| Target Compound Data | Enhanced reactivity due to oxygen electron-donating effect in furan ring |
| Comparator Or Baseline | Benzene derivatives (class-level comparison) |
| Quantified Difference | Qualitative: furan > benzene for electrophilic substitution |
| Conditions | Standard organic chemistry context (electrophilic aromatic substitution) |
Why This Matters
The enhanced electrophilic reactivity of the furan ring in 7-Chlorofuro[2,3-c]pyridine-5-carboxylic acid provides a distinct synthetic advantage for further functionalization compared to less reactive heteroaromatic building blocks, enabling more efficient library synthesis.
- [1] ChemSrc. (2016). 7-chlorofuro[2,3-c]pyridine-5-carboxylic acid (CAS 478148-53-7). ChemSrc. View Source
